(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
Description
Properties
Molecular Formula |
C11H11NO5S |
|---|---|
Molecular Weight |
269.28 g/mol |
IUPAC Name |
(2R)-3,4-dihydroxy-2-[(1R)-1-hydroxy-2-pyridin-2-ylsulfanylethyl]-2H-furan-5-one |
InChI |
InChI=1S/C11H11NO5S/c13-6(5-18-7-3-1-2-4-12-7)10-8(14)9(15)11(16)17-10/h1-4,6,10,13-15H,5H2/t6-,10+/m0/s1 |
InChI Key |
YTSPJTKSAKKOIO-QUBYGPBYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)SC[C@@H]([C@@H]2C(=C(C(=O)O2)O)O)O |
Canonical SMILES |
C1=CC=NC(=C1)SCC(C2C(=C(C(=O)O2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the γ-Lactone Core with Vicinal Diols
The γ-lactone ring bearing vicinal diols is typically prepared via stereoselective oxidation and ring-closure strategies starting from carbohydrate derivatives or dihydroxy acid precursors.
Method A: From Sugar Derivatives
- Starting from a protected sugar (e.g., D-glucose or D-mannose derivatives), selective protection and oxidation steps yield a lactone intermediate.
- Vicinal diols at C3 and C4 are introduced or preserved by selective deprotection.
- Oxidative lactonization forms the γ-lactone ring with the desired stereochemistry.
Method B: Asymmetric Dihydroxylation
- An unsaturated lactone precursor (e.g., 2,5-dihydrofuran) undergoes asymmetric dihydroxylation using osmium tetroxide with chiral ligands (Sharpless-type dihydroxylation).
- This method provides high enantioselectivity for the 3,4-dihydroxy substitution pattern.
Introduction of the (1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl Side Chain
The side chain is introduced through nucleophilic substitution or addition reactions involving a pyridin-2-ylthiol derivative.
Step 1: Preparation of Pyridin-2-ylthiol
- Pyridin-2-ylthiol is synthesized by reduction of 2-mercaptopyridine precursors or by nucleophilic substitution on 2-halopyridines with thiolating agents.
Step 2: Formation of the Sulfanyl Linkage
- The pyridin-2-ylthiol is reacted with an epoxide or halohydrin derivative bearing the hydroxyethyl moiety.
- For example, (1R)-epoxy-2-hydroxyethane or its protected analogs are treated with pyridin-2-ylthiol under mild basic conditions to open the epoxide ring regioselectively, forming the sulfanyl linkage.
Step 3: Coupling to the Lactone Core
- The side chain bearing the pyridin-2-ylsulfanyl group is coupled to the 5-position of the γ-lactone.
- This can be achieved via nucleophilic substitution if the lactone has a suitable leaving group at C5 or by Michael addition to an α,β-unsaturated lactone intermediate.
Stereochemical Control and Purification
- Chiral catalysts or auxiliaries are employed during dihydroxylation and side chain installation to ensure the (5R) and (1R) configurations.
- Protecting groups such as silyl ethers or acetonides are used to mask hydroxyl groups during multi-step synthesis.
- Final deprotection under mild acidic or neutral conditions yields the target compound.
- Purification is performed by preparative chiral HPLC or crystallization to isolate the enantiomerically pure product.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material / Intermediate | Key Reagents / Conditions | Outcome / Notes |
|---|---|---|---|---|
| 1 | Lactone ring formation | Protected sugar or unsaturated lactone precursor | Oxidation, lactonization, asymmetric dihydroxylation (OsO4, chiral ligand) | γ-Lactone with 3,4-dihydroxy groups |
| 2 | Pyridin-2-ylthiol synthesis | 2-halopyridine or mercaptopyridine | Reduction or nucleophilic substitution | Pyridin-2-ylthiol |
| 3 | Side chain formation | (1R)-epoxy-2-hydroxyethane or halohydrin derivative | Reaction with pyridin-2-ylthiol under basic conditions | (1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl moiety |
| 4 | Coupling to lactone core | γ-Lactone intermediate with leaving group at C5 | Nucleophilic substitution or Michael addition | Final compound with correct stereochemistry |
| 5 | Deprotection and purification | Protected intermediate | Acidic or neutral deprotection, chiral HPLC | Pure (5R)-3,4-dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one |
Research and Literature Insights
- The synthesis of γ-lactones with vicinal diols is well-documented in carbohydrate chemistry literature, often employing sugar derivatives as chiral pools.
- Asymmetric dihydroxylation using osmium tetroxide with chiral ligands provides a reliable route to stereoselective diol formation on unsaturated lactones.
- Pyridin-2-ylsulfanyl moieties are commonly introduced via nucleophilic ring-opening of epoxides by thiol nucleophiles, a method supported by various synthetic organic chemistry patents and publications.
- Coupling strategies to install side chains on lactone rings rely on functionalized intermediates bearing leaving groups or Michael acceptors, with stereochemical control achieved by chiral catalysts or auxiliaries.
Chemical Reactions Analysis
Types of Reactions
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridinylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. The hydroxyl groups and the pyridinylsulfanyl moiety allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound belongs to the dihydrofuran-2-one family, sharing a γ-lactone ring system with derivatives that exhibit varied substituents and stereochemistry. Below is a comparative analysis with structurally related compounds:
| Compound Name | CAS No. | Similarity Score | Key Structural Differences | Molecular Formula |
|---|---|---|---|---|
| (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one | N/A | Reference | Pyridinylsulfanyl-ethyl chain | C₁₃H₁₅NO₅S |
| (R)-5-((R)-1,2-Dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one | 86404-04-8 | 0.88 | Replaces pyridinylsulfanyl with dihydroxyethyl group | C₇H₁₀O₇ |
| (R)-5-((S)-1,2-Dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one | 28664-35-9 | 0.84 | Ethoxy substitution at position 4; S-configuration in chain | C₈H₁₂O₇ |
| 3-Hydroxy-4,5-dimethylfuran-2(5H)-one | N/A | 0.68 | Lacks hydroxyl groups at positions 3/4; methyl substituents | C₆H₈O₃ |
Key Findings:
Reactivity and Stability :
- The pyridinylsulfanyl group in the target compound enhances electrophilicity compared to hydroxylated analogs like 86404-04-8, which are more prone to hydrogen bonding .
- Ethoxy-substituted derivatives (e.g., 28664-35-9) exhibit reduced aqueous solubility due to hydrophobic substituents, whereas the target compound’s hydroxyl groups improve hydrophilicity .
Stereochemical Impact :
- The (1R)-hydroxy configuration in the ethyl chain of the target compound contrasts with the (S)-configuration in 28664-35-7. This difference may affect binding affinity in chiral environments, such as enzyme active sites .
Biological Activity
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one, also known as a pyridine-derived compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₁N₁O₅S
- Molecular Weight : 269.28 g/mol
- CAS Number : 2059910-60-8
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can neutralize free radicals and reduce oxidative stress.
- Antimicrobial Properties : Initial studies have shown that derivatives of compounds similar to this compound possess significant antimicrobial activity against various pathogens. This activity is likely due to the interaction of the pyridine moiety with microbial cell membranes .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit α-glucosidase activity in vitro, which is crucial for glucose metabolism and could have implications for diabetes management .
Biological Activity Data
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Potential to reduce oxidative stress | |
| Antimicrobial | Effective against various bacterial strains | |
| Enzyme Inhibition | Inhibits α-glucosidase |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria when treated with this compound at varying concentrations. The study concluded that the compound's structure played a critical role in its antimicrobial effectiveness.
Case Study 2: α-glucosidase Inhibition
In another study focused on diabetes management, this compound was tested for its ability to inhibit α-glucosidase. The compound demonstrated a notable inhibitory effect comparable to standard drugs used in diabetes treatment. Molecular docking studies revealed specific binding interactions that could explain its efficacy as an enzyme inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
